[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine is a chemical compound with the molecular formula and a molecular weight of 234.34 g/mol. It is classified as an amine and is characterized by the presence of a piperidinyl group attached to a phenyl ring. This compound is primarily utilized in scientific research, particularly in the fields of medicinal chemistry and pharmacology, due to its potential biological activities.
The synthesis of [2-(2-Ethyl-1-piperidinyl)phenyl]methanamine can be achieved through various methods, typically involving the alkylation of piperidine derivatives. One common approach includes:
This method allows for the formation of the desired compound while minimizing side reactions.
The molecular structure of [2-(2-Ethyl-1-piperidinyl)phenyl]methanamine features:
The structure can be represented using various notations:
InChI=1S/C14H22N2/c1-3-14-5-4-6-15(14)12-10-13(16)11-8-7-9-12/h7-11H,3-6,15-16H2,1-2H3
CC(C1CCN(CC1)C2=CC=CC=C2)N
These structural representations are crucial for computational modeling and understanding the compound's reactivity.
[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine can undergo several chemical reactions typical for amines, including:
These reactions highlight its potential as a versatile building block in organic synthesis.
The mechanism of action for [2-(2-Ethyl-1-piperidinyl)phenyl]methanamine largely depends on its biological targets. Preliminary studies suggest that it may interact with neurotransmitter systems:
Further research is required to elucidate its precise mechanisms and therapeutic potentials.
These properties are essential for handling and application in laboratory settings.
[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine has several applications in scientific research:
The versatility of this compound makes it a valuable asset in both academic and industrial research settings.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: